Glycine, N,N-dimethylglycyl-
Overview
Description
Glycine, N,N-dimethylglycyl- is a tertiary amino acid and a dimethylated derivative of glycine It is a natural component of animal and plant metabolism and is involved in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycine, N,N-dimethylglycyl- can be synthesized through several methods. One common synthetic route involves the neutralization of N,N-dimethylglycine sodium salt with sulfuric acid. The sodium salt is prepared by reacting formaldehyde, sodium bisulfite, dimethylamine, and sodium cyanide, followed by agitation with caustic soda beads. The intermediate product, N,N-dimethylamino acetonitrile, is then subjected to caustic hydrolysis and subsequently neutralized to yield N,N-dimethylglycine .
Industrial Production Methods
For industrial production, a method involving chloroacetic acid and dimethylamine is commonly used. Chloroacetic acid is added to water to form a solution, which is then reacted with an aqueous solution of dimethylamine at controlled temperatures (20-70°C) for 2-5 hours. The unreacted dimethylamine is removed, and the resulting solution is concentrated to obtain white crystals of N,N-dimethylglycine .
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N-dimethylglycyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylglycine N-oxide.
Reduction: Reduction reactions can convert it back to glycine.
Substitution: It can undergo substitution reactions where the dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include dimethylglycine N-oxide from oxidation, glycine from reduction, and various substituted derivatives from substitution reactions.
Scientific Research Applications
Glycine, N,N-dimethylglycyl- has a wide range of applications in scientific research:
Chemistry: It is used in the development of glycine-based ionic liquids and emulsifiers.
Biology: It serves as a substrate to identify, differentiate, and characterize amino acid methyltransferases.
Medicine: It has been studied for its potential to enhance physical and mental performance, boost immune response, and improve cardiovascular function.
Mechanism of Action
The mechanism of action of glycine, N,N-dimethylglycyl- involves its role in the one-carbon transfer cycle. It is produced from choline via betaine in an enzyme-controlled transmethylation reaction. This process provides methyl groups for the production of vital cellular products. Additionally, it enhances oxygen utilization by tissues and acts as a metabolic enhancer, improving cellular metabolism and immune response .
Comparison with Similar Compounds
Similar Compounds
Sarcosine: Another N-methylated glycine derivative, used in similar applications.
Betaine: A trimethylated glycine derivative involved in the same metabolic pathways.
N-Methylsarcosine: A related compound with similar properties and applications.
Uniqueness
Glycine, N,N-dimethylglycyl- is unique due to its dual methyl groups, which enhance its ability to participate in transmethylation reactions. This makes it particularly effective as a metabolic enhancer and in applications requiring methyl group donation .
Properties
IUPAC Name |
2-[[2-(dimethylamino)acetyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)4-5(9)7-3-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFNONZTUQSPJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311940 | |
Record name | N,N-Dimethylglycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3544-43-2 | |
Record name | N,N-Dimethylglycylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3544-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylglycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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